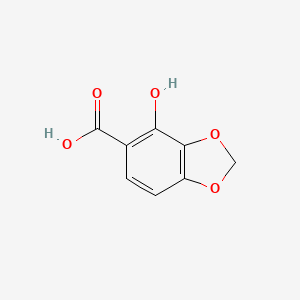

4-Hydroxy-1,3-benzodioxole-5-carboxylic acid

Beschreibung

4-Hydroxy-1,3-benzodioxole-5-carboxylic acid, also known as piperonylic acid, is an organic compound with the molecular formula C8H6O4. It is a derivative of benzodioxole and is characterized by the presence of a carboxylic acid group at the 5-position and a hydroxyl group at the 4-position of the benzodioxole ring. This compound is of interest due to its various applications in scientific research and industry.

Eigenschaften

IUPAC Name |

4-hydroxy-1,3-benzodioxole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O5/c9-6-4(8(10)11)1-2-5-7(6)13-3-12-5/h1-2,9H,3H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMAXSKHTYXTKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=C(C=C2)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4776-00-5 | |

| Record name | 4-hydroxy-1,3-dioxaindane-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Hydrogen Peroxide-Potassium Carbonate System

A highly efficient oxidation method employs hydrogen peroxide (H₂O₂) and potassium carbonate (K₂CO₃) in a methanol-water solvent system. The reaction proceeds under mild conditions (room temperature, 16 hours) with a yield of 96%.

Procedure :

- Reagent Preparation : Dissolve piperonal (160 mg, 1.06 mmol) and K₂CO₃ (960 mg, 6.9 mmol) in 10 mL methanol.

- Oxidation : Add 2.4 mL hydrogen peroxide (30–32% w/v) and stir vigorously.

- Workup : Extract the product with ethyl acetate after acidification to pH <1.

- Purification : Dry over MgSO₄ and concentrate under reduced pressure.

Key Advantages :

- Environmentally benign reagents.

- High yield and scalability.

| Parameter | Value |

|---|---|

| Starting Material | Piperonal |

| Oxidizing Agent | H₂O₂ |

| Base | K₂CO₃ |

| Solvent | Methanol/Water |

| Reaction Time | 16 hours |

| Yield | 96% |

Alternative Synthetic Routes

Microbial Oxidation

Biocatalytic methods using engineered enzymes or microbial strains (e.g., Pseudomonas putida) offer a sustainable alternative. These systems selectively oxidize benzylic positions without harsh reagents.

Advantages :

- High enantioselectivity for chiral intermediates.

- Reduced environmental impact.

Limitations :

- Longer reaction times (48–72 hours).

- Lower yields (50–70%) compared to chemical methods.

Electrochemical Synthesis

Electro-oxidation in aqueous electrolytes (e.g., NaHCO₃) provides a green chemistry approach. Applied potential drives the aldehyde-to-acid conversion via reactive oxygen species.

Experimental Parameters :

- Anode Material : Platinum or boron-doped diamond.

- Current Density : 10–20 mA/cm².

- Yield : 80–85% (preliminary studies).

Industrial-Scale Production

Continuous Flow Reactors

Modern pharmaceutical manufacturing adopts continuous flow systems for scalability and safety. Key features include:

- Reactor Design : Tubular reactors with integrated temperature and pH control.

- Process Optimization : Real-time monitoring adjusts reagent feed rates to maximize yield (>90%).

- Waste Reduction : Solvent recycling minimizes environmental footprint.

Green Chemistry Innovations

Industrial efforts focus on replacing traditional oxidants with catalytic systems:

- Catalytic H₂O₂ : Titanium silicalite (TS-1) catalysts enable efficient H₂O₂ utilization.

- Photocatalysis : TiO₂ nanoparticles under UV light drive oxidation at ambient conditions.

Comparative Analysis of Methods

| Method | Yield | Cost | Environmental Impact | Scalability |

|---|---|---|---|---|

| H₂O₂-K₂CO₃ | 96% | Low | Low | High |

| KMnO₄ | 80–85% | Moderate | High (MnO₂ waste) | Moderate |

| Microbial Oxidation | 50–70% | High | Low | Low |

| Electrochemical | 80–85% | High | Moderate | Moderate |

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy-1,3-benzodioxole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

Oxidation: Formation of 4-hydroxy-1,3-benzodioxole-5-aldehyde or 4-hydroxy-1,3-benzodioxole-5-ketone.

Reduction: Formation of 4-hydroxy-1,3-benzodioxole-5-methanol.

Substitution: Formation of 4-halo-1,3-benzodioxole-5-carboxylic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block : It serves as a crucial building block in organic synthesis, enabling the formation of more complex molecules. Its reactivity allows for various chemical transformations, including oxidation and substitution reactions.

Biology

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting cytochrome P450 enzymes. This inhibition can be significant in drug metabolism studies and the development of new therapeutic agents.

Medicine

- Anticancer Properties : Preliminary studies suggest that 4-Hydroxy-1,3-benzodioxole-5-carboxylic acid may exhibit anticancer activity. Research is ongoing to validate these findings and explore its mechanisms of action against different cancer cell lines.

Industry

- Fragrances and Flavors : The compound is utilized in the production of fragrances and flavors due to its aromatic properties. Additionally, it finds applications in agrochemicals, contributing to the development of pest control agents.

Case Studies and Research Findings

Several studies have highlighted the applications of 4-Hydroxy-1,3-benzodioxole-5-carboxylic acid:

- Anticancer Activity : A study focusing on various benzodioxole derivatives indicated that compounds similar to piperonylic acid showed significant inhibition against cancer cell lines. For instance, derivatives with structural modifications exhibited promising results in inhibiting growth in leukemia and central nervous system cancer cells .

- Biochemical Pathways : Research has explored the interactions of 4-Hydroxy-1,3-benzodioxole-5-carboxylic acid with specific molecular targets within biological systems. The compound's hydroxyl group can participate in hydrogen bonding with enzymes, influencing their activity and potentially leading to therapeutic effects.

- Synthetic Applications : As a versatile reagent in organic chemistry, 4-Hydroxy-1,3-benzodioxole-5-carboxylic acid has been employed in synthesizing various pharmaceutical intermediates. Its ability to undergo diverse chemical reactions makes it valuable in developing new compounds for medicinal use .

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Enables complex molecule formation |

| Biology | Enzyme inhibitor (cytochrome P450) | Potential role in drug metabolism |

| Medicine | Anticancer research | Exhibits activity against cancer cell lines |

| Industry | Fragrances and agrochemicals | Used in flavor production |

Wirkmechanismus

The mechanism of action of 4-Hydroxy-1,3-benzodioxole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit the activity of cytochrome P450 enzymes by binding to the active site and preventing substrate access. This inhibition can lead to altered metabolic pathways and has implications in drug metabolism and detoxification processes.

Vergleich Mit ähnlichen Verbindungen

4-Hydroxy-1,3-benzodioxole-5-carboxylic acid can be compared with other similar compounds, such as:

Protocatechuic acid: Similar structure but lacks the methylenedioxy group.

Vanillic acid: Contains a methoxy group instead of a methylenedioxy group.

Syringic acid: Contains two methoxy groups on the benzene ring.

The uniqueness of 4-Hydroxy-1,3-benzodioxole-5-carboxylic acid lies in its methylenedioxy group, which imparts distinct chemical properties and reactivity compared to its analogs.

Biologische Aktivität

4-Hydroxy-1,3-benzodioxole-5-carboxylic acid, also known as 3,4-methylenedioxybenzoic acid or piperonylic acid, is a compound belonging to the class of organic compounds characterized by a benzodioxole structure. Its biological activities have garnered interest in various fields, including pharmacology and medicinal chemistry, due to its potential therapeutic applications.

Chemical Structure

The compound features a benzodioxole moiety with a carboxylic acid functional group, which contributes to its biological properties. The structural formula can be represented as follows:

Biological Activities

The biological activities of 4-hydroxy-1,3-benzodioxole-5-carboxylic acid include:

- Anticancer Activity : Research indicates that derivatives of benzodioxole, including this compound, exhibit varying degrees of anticancer activity. For instance, certain derivatives have shown significant cytotoxic effects against various cancer cell lines with IC50 values indicating potent activity (e.g., IC50 values ranging from 3.94 to 9.12 mM) .

- Antidiabetic Properties : The compound has been evaluated for its potential as an α-amylase inhibitor, demonstrating significant inhibitory activity with IC50 values of 0.68 µM in vitro. This suggests its utility in managing diabetes by regulating carbohydrate metabolism .

- Antimicrobial Effects : Benzodioxole derivatives are noted for their antimicrobial properties. The presence of the benzodioxole structure enhances the efficacy against various microbial strains .

- Anti-inflammatory and Analgesic Activities : The compound has also been studied for its anti-inflammatory and analgesic effects, contributing to pain relief and inflammation management through various biochemical pathways .

Anticancer Studies

A study investigated the anticancer properties of benzodioxole derivatives, including 4-hydroxy-1,3-benzodioxole-5-carboxylic acid. Compounds were tested against Hep3B liver cancer cells, revealing that some derivatives significantly reduced α-fetoprotein secretion levels, indicating reduced tumorigenicity .

| Compound | IC50 (mM) | Effect on α-FP (ng/ml) |

|---|---|---|

| Untreated | - | 2519.17 ± 198.05 |

| Compound 2a | 3.94 | 1625.8 ± 64.37 |

| Compound 2b | 9.12 | 2340 ± 65.57 |

Antidiabetic Activity

In vivo studies using streptozotocin-induced diabetic mice demonstrated that treatment with specific benzodioxole derivatives significantly lowered blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after administration of compound IIc .

| Treatment | Blood Glucose Level (mg/dL) |

|---|---|

| Control | 252.2 |

| Compound IIc | 173.8 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Caspase Activation : In anticancer studies, compounds have been shown to induce apoptosis through caspase activation pathways, particularly caspase-7 and -8 .

- α-Amylase Inhibition : The inhibition of α-amylase is crucial for its antidiabetic effects, helping to regulate glucose levels post-ingestion .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Hydroxy-1,3-benzodioxole-5-carboxylic acid, and how can purity be optimized?

- Methodological Answer : A common approach involves condensation reactions under acidic conditions. For example, refluxing a mixture of precursor hydroxybenzoic acid derivatives with acetic acid and sodium acetate (as a catalyst) for 2.5–3 hours, followed by precipitation and recrystallization from acetic acid . Purity can be enhanced via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or preparative HPLC with UV detection at 254 nm .

Q. How should researchers characterize the structural stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should include:

- pH-dependent degradation : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, followed by HPLC analysis to track degradation products .

- Thermal stability : Use differential scanning calorimetry (DSC) to identify melting points and thermogravimetric analysis (TGA) to assess decomposition thresholds .

Q. What spectroscopic techniques are most effective for confirming the molecular structure?

- Methodological Answer :

- NMR : H and C NMR in DMSO-d6 can resolve aromatic protons (δ 6.8–7.2 ppm) and carboxylic acid groups (δ ~170 ppm) .

- FTIR : Key peaks include O-H stretch (~3200 cm), C=O (carboxylic acid, ~1680 cm), and benzodioxole C-O-C (~1250 cm) .

- X-ray crystallography : For crystalline derivatives, single-crystal analysis provides precise bond lengths and angles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 4-Hydroxy-1,3-benzodioxole-5-carboxylic acid derivatives?

- Methodological Answer : Contradictions often arise from assay variability or impurities. Strategies include:

- Reproducibility testing : Validate results across multiple cell lines (e.g., HepG2, HEK293) with standardized protocols .

- Metabolomic profiling : Use LC-MS/MS to identify metabolites that may interfere with activity measurements .

- Statistical rigor : Apply multivariate analysis (e.g., PCA) to distinguish biomarker correlations from noise .

Q. What experimental designs are suitable for studying its interactions with microbial enzymes?

- Methodological Answer :

- Enzyme kinetics : Perform Michaelis-Menten assays using purified enzymes (e.g., cytochrome P450 isoforms) and monitor substrate depletion via UV-Vis spectroscopy .

- Docking simulations : Use software like AutoDock Vina to predict binding modes to active sites, followed by mutagenesis to validate critical residues .

Q. How can advanced chromatographic methods improve detection limits in environmental or biological matrices?

- Methodological Answer :

- HPLC-MS/MS : Employ a C18 column with 0.1% formic acid in water/acetonitrile mobile phase. Use MRM transitions for quantification (e.g., m/z 195→151 for the parent ion) .

- Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges increases recovery rates from complex matrices like plasma or soil .

Q. What strategies address challenges in crystallizing 4-Hydroxy-1,3-benzodioxole-5-carboxylic acid for structural studies?

- Methodological Answer :

- Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) with slow evaporation or diffusion methods .

- Co-crystallization : Add co-formers (e.g., nicotinamide) to stabilize crystal lattice interactions .

Data Analysis and Reproducibility

Q. How should researchers statistically validate biomarker associations reported for this compound?

- Methodological Answer :

- Intraclass correlation coefficient (ICC) : Calculate ICC values (e.g., >0.7 indicates high reproducibility) across multiple cohorts to confirm biomarker reliability .

- Adjustment for confounders : Use linear regression models to control for variables like age, BMI, or baseline metabolite levels .

Q. What computational tools are recommended for modeling its reactivity in catalytic systems?

- Methodological Answer :

- DFT calculations : Gaussian 09 with B3LYP/6-31G(d) basis set predicts reaction pathways and transition states .

- Molecular dynamics (MD) : Simulate interactions with aqueous or lipid membranes using GROMACS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.